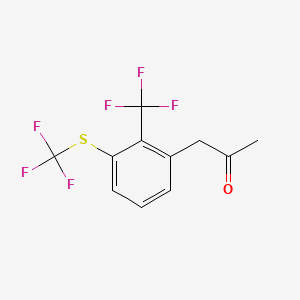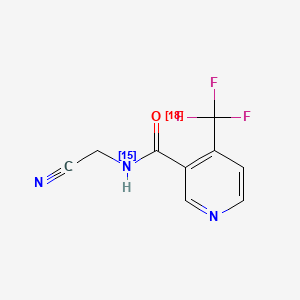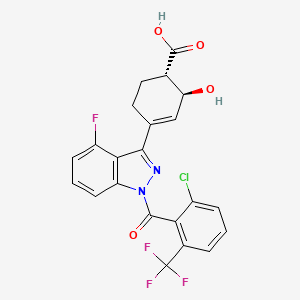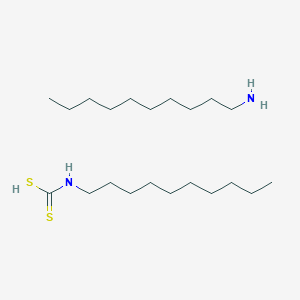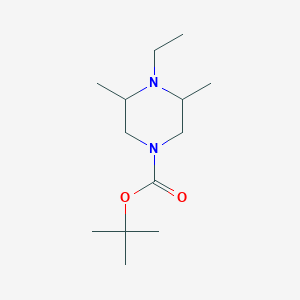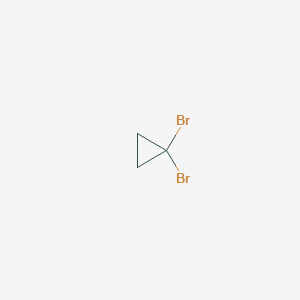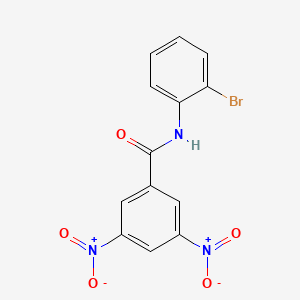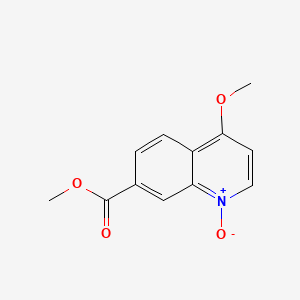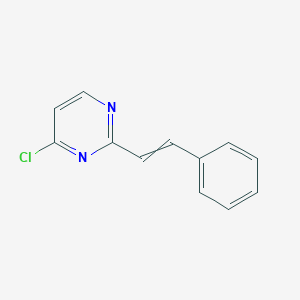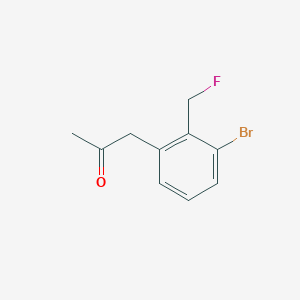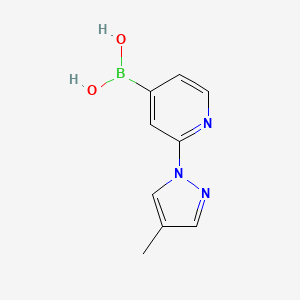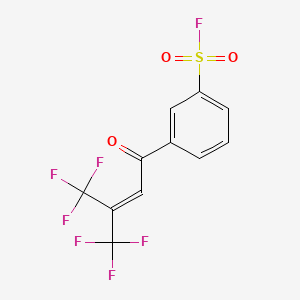
Crotonophenone, 3'-fluorosulfonyl-4,4,4-trifluoro-3-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is a compound that features both a benzenesulfonyl fluoride group and a trifluoromethylated butenone moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the direct sulfonylation of lithiated alkyl phosphonates with benzenesulfonyl fluoride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using benzenesulfonyl fluoride as a key reagent. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamides and other derivatives.
Addition Reactions: The double bond in the butenone moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfonamides, alcohols, and reduced derivatives of the butenone moiety. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mecanismo De Acción
The mechanism of action of benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- involves the reactivity of its sulfonyl fluoride group and the electrophilic nature of the trifluoromethylated butenone moiety. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and protein modification. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chloride instead of a fluoride group.
Phenylmethanesulfonyl fluoride: Contains a methanesulfonyl group instead of a benzenesulfonyl group.
Ethenesulfonyl fluoride: Features an ethenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is unique due to the presence of both the trifluoromethylated butenone moiety and the sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it particularly valuable in applications requiring strong electrophilic and nucleophilic reactivity.
Propiedades
Número CAS |
101030-73-3 |
|---|---|
Fórmula molecular |
C11H5F7O3S |
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
3-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H5F7O3S/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)22(18,20)21/h1-5H |
Clave InChI |
QJPKZBQTZLBBJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



